6-Chlorobenzo[B]thiophen-3(2H)-one
CAS No.: 52038-75-2
Cat. No.: VC3860652
Molecular Formula: C8H5ClOS
Molecular Weight: 184.64 g/mol
* For research use only. Not for human or veterinary use.
![6-Chlorobenzo[B]thiophen-3(2H)-one - 52038-75-2](/images/structure/VC3860652.png)
Specification
CAS No. | 52038-75-2 |
---|---|
Molecular Formula | C8H5ClOS |
Molecular Weight | 184.64 g/mol |
IUPAC Name | 6-chloro-1-benzothiophen-3-one |
Standard InChI | InChI=1S/C8H5ClOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 |
Standard InChI Key | ATYVCWGPEWFUKW-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(S1)C=C(C=C2)Cl |
Canonical SMILES | C1C(=O)C2=C(S1)C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
6-Chlorobenzo[B]thiophen-3(2H)-one belongs to the class of benzo[b]thiophenes, which are fused bicyclic systems comprising a benzene ring and a thiophene moiety. The chlorine substituent at the 6-position and the ketone group at the 3-position confer distinct electronic and steric properties to the molecule. The IUPAC name, 6-chloro-1-benzothiophen-3-one, reflects its substitution pattern .
Table 1: Key Chemical Properties of 6-Chlorobenzo[B]thiophen-3(2H)-one
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 184.64 g/mol | |
Exact Mass | 183.975 Da | |
Topological Polar Surface Area (PSA) | 42.4 Ų | |
LogP (Octanol-Water) | 2.63 | |
HS Code | 2934999090 |
The compound’s planar structure and electron-withdrawing chlorine atom enhance its reactivity in electrophilic substitution reactions, making it a valuable scaffold for derivatization .
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of 6-chlorobenzo[B]thiophen-3(2H)-one typically involves cyclization reactions of appropriately substituted precursors. One reported method starts with 2-mercaptobenzoic acid, which undergoes nucleophilic attack on α-haloketones under basic conditions. For example, triethylamine facilitates the formation of sulfanyl intermediates, which cyclize intramolecularly to yield the benzo[b]thiophene core .
Advanced Strategies
Recent advancements utilize palladium-catalyzed cross-coupling reactions to introduce substituents. A 2024 study demonstrated the use of cesium fluoride and aryl bromides in acetonitrile to functionalize the benzo[b]thiophene skeleton, achieving yields up to 56% for related chlorinated derivatives . Such methods highlight the compound’s adaptability in modular synthesis.
Key Reaction:
This one-pot approach minimizes side reactions and improves scalability .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at correspond to the ketone group (C=O stretch) .
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NMR: Aromatic protons resonate between , while the thiophene ring protons appear as distinct multiplets .
Biological Activities and Pharmaceutical Applications
Table 2: Antimicrobial Activity of Selected Derivatives
Derivative | MIC (µg/mL) | Target Microorganism | Source |
---|---|---|---|
Tetrahydroquinazoline hybrid | 4.0 | S. aureus | |
Acylhydrazone analog | 8.0 | E. coli |
Industrial and Regulatory Considerations
Regulatory Status
Classified under HS Code 2934999090, the compound is subject to import/export regulations for heterocyclic compounds. Its production requires adherence to Good Manufacturing Practices (GMP) to ensure purity, particularly for pharmaceutical applications .
Environmental Impact
The chlorine substituent raises concerns about environmental persistence. Biodegradation studies are scarce, but structural analogs suggest moderate hydrolytic stability under acidic conditions .
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